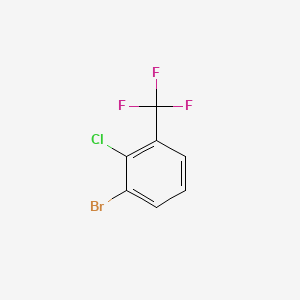

3-Bromo-2-chlorobenzotrifluoride

Description

BenchChem offers high-quality 3-Bromo-2-chlorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chlorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTJMEQXGJMZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391023 | |

| Record name | 3-Bromo-2-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56131-47-6 | |

| Record name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56131-47-6 IUPAC Name: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene

Executive Summary

3-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of its known properties, safety information, and synthetic utility.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 3-Bromo-2-chlorobenzotrifluoride is presented below. It is important to note that while some experimental data is available for isomeric and related compounds, specific experimentally verified data for this compound is limited. The data presented is a combination of available information and predicted values.

Table 1: Physicochemical Properties of 3-Bromo-2-chlorobenzotrifluoride

| Property | Value | Source |

| CAS Number | 56131-47-6 | [1][2][3] |

| IUPAC Name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | [1] |

| Molecular Formula | C₇H₃BrClF₃ | [1][2] |

| Molecular Weight | 259.45 g/mol | [1] |

| Boiling Point | 207.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 79.4 ± 25.9 °C (Predicted) | [3] |

| XLogP3 | 4.1 | [1] |

| Solubility | Generally soluble in organic solvents. Insoluble in water. | [4][5][6] |

Table 2: Safety and Hazard Information

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Synthetic Pathways and Experimental Protocols

Common Synthetic Strategies:

-

Electrophilic Aromatic Substitution: This approach involves the sequential halogenation of a benzotrifluoride precursor. The order of introduction of the bromine and chlorine atoms is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.

-

Sandmeyer Reaction: A versatile method for introducing a variety of substituents onto an aromatic ring, the Sandmeyer reaction can be employed. This would typically start from an appropriately substituted aniline, which is then diazotized and subsequently treated with a copper(I) halide to install the bromo or chloro group.

Logical Workflow for Synthesis via Sandmeyer Reaction:

Caption: A potential synthetic route to 3-Bromo-2-chlorobenzotrifluoride.

Applications in Drug Development and Agrochemicals

Benzotrifluoride derivatives are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

3-Bromo-2-chlorobenzotrifluoride serves as a versatile building block. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-chlorobenzotrifluoride.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While specific biological activities of 3-Bromo-2-chlorobenzotrifluoride itself are not widely documented, its role as a precursor to more complex molecules underscores its importance. The resulting compounds from its derivatization have the potential to interact with a variety of biological pathways, and their specific activities would be dependent on the nature of the coupled substituent. The development of novel benzotriazole and benzotriazine derivatives, for instance, has shown promise in yielding compounds with antimicrobial and other pharmacological activities.[3][7]

Conclusion

3-Bromo-2-chlorobenzotrifluoride is a key chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility is primarily derived from the presence of multiple reactive sites that allow for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited, an understanding of the properties and reactivity of related benzotrifluoride derivatives provides a strong basis for its application in research and development. Further investigation into its specific reaction protocols and the biological activities of its derivatives is warranted.

References

- 1. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-chlorobenzotrifluoride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chlorobenzotrifluoride, with the IUPAC name 1-bromo-2-chloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound. Its trifluoromethyl group and halogen substituents make it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the presence of bromine and chlorine atoms at specific positions on the benzene ring offer multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthesis protocol, and expected spectroscopic characteristics.

Chemical Structure and IUPAC Name

The chemical structure of 3-Bromo-2-chlorobenzotrifluoride is a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group at position 1.

IUPAC Name: 1-bromo-2-chloro-3-(trifluoromethyl)benzene[1]

Synonyms: 3-Bromo-2-chlorobenzotrifluoride[1]

CAS Number: 56131-47-6[1]

Molecular Formula: C₇H₃BrClF₃[1]

Physicochemical Properties

Experimental data for 3-Bromo-2-chlorobenzotrifluoride is limited. The following table summarizes computed data from reliable sources and provides experimental data for a closely related isomer, 4-Bromo-3-chlorobenzotrifluoride, for comparison and estimation purposes.

| Property | 3-Bromo-2-chlorobenzotrifluoride (Computed) | 4-Bromo-3-chlorobenzotrifluoride (Experimental) |

| Molecular Weight | 259.45 g/mol [1] | 259.451 g/mol [2] |

| Boiling Point | Not available | 211.3±35.0 °C at 760 mmHg[2] |

| Melting Point | Not available | -25.0 to -22.8 °C |

| Density | Not available | 1.7±0.1 g/cm³[2] |

| Refractive Index | Not available | 1.491[2] |

| Vapor Pressure | Not available | 0.267 mmHg at 25°C |

| Flash Point | Not available | 81.6±25.9 °C[3] |

| XLogP3 | 4.1[1] | 4.1 |

Experimental Protocols: Synthesis of Halogenated Benzotrifluorides

Proposed Synthesis of 1-Bromo-2-chloro-3-(trifluoromethyl)benzene:

A potential starting material for the synthesis of 1-bromo-2-chloro-3-(trifluoromethyl)benzene is 2-chloro-3-(trifluoromethyl)aniline. The synthesis could proceed via a Sandmeyer-type reaction.

Step 1: Diazotization of 2-chloro-3-(trifluoromethyl)aniline

-

Dissolve 2-chloro-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper). This reaction forms the corresponding diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt.

-

The crude product, 1-bromo-2-chloro-3-(trifluoromethyl)benzene, will separate as an oil.

Step 3: Work-up and Purification

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to remove any residual acid, and finally with water again.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-bromo-2-chloro-3-(trifluoromethyl)benzene.

Spectroscopic Data (Expected)

No specific experimental spectroscopic data for 3-Bromo-2-chlorobenzotrifluoride has been identified. However, the expected spectral characteristics can be predicted based on the analysis of related compounds and general spectroscopic principles.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals corresponding to the three aromatic protons would be anticipated, each exhibiting coupling to the other aromatic protons.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The other six carbons will be in the aromatic region, with their chemical shifts influenced by the attached substituents (Br, Cl, CF₃).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the -CF₃ group. The chemical shift will be in the typical range for benzotrifluorides.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key expected absorptions include:

-

C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹)

-

C=C stretching of the aromatic ring (in the 1600-1400 cm⁻¹ region)[4]

-

C-F stretching vibrations (typically strong bands in the 1350-1100 cm⁻¹ region)

-

C-Cl stretching (in the 800-600 cm⁻¹ region)

-

C-Br stretching (typically below 600 cm⁻¹)

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in an M+2 peak of nearly equal intensity to the M⁺ peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will contribute to the M+2 peak being about one-third the intensity of the M⁺ peak. The combination of these two halogens will produce a complex isotopic pattern for the molecular ion and any fragment ions containing both halogens. Common fragmentation patterns for halogenated benzenes include the loss of the halogen atoms and the trifluoromethyl group.

Visualizations

Caption: Proposed synthesis workflow for 3-Bromo-2-chlorobenzotrifluoride.

References

Spectroscopic Characterization of 3-Bromo-2-chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Bromo-2-chlorobenzotrifluoride. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory for substituted benzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Bromo-2-chlorobenzotrifluoride, we anticipate the following signals in its ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.6 - 7.8 | Doublet of doublets | 1H | H-4 |

| 7.3 - 7.5 | Triplet | 1H | H-5 |

| 7.7 - 7.9 | Doublet of doublets | 1H | H-6 |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~120 (quartet, J ≈ 275 Hz) | CF₃ |

| ~125 | C-5 |

| ~128 | C-6 |

| ~130 | C-4 |

| ~132 (quartet) | C-2 |

| ~135 | C-1 |

| ~118 | C-3 |

Note: The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For 3-Bromo-2-chlorobenzotrifluoride, the following characteristic absorption bands are expected.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1350 - 1150 | Strong | C-F stretch (from CF₃) |

| 1100 - 1000 | Strong | C-Cl stretch |

| 800 - 600 | Strong | C-Br stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-2-chlorobenzotrifluoride, the electron ionization (EI) mass spectrum is expected to show the following features.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Abundance | Assignment |

| 258, 260, 262 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 239, 241 | Medium | [M - F]⁺ |

| 223, 225 | Medium | [M - Cl]⁺ |

| 179 | Medium | [M - Br]⁺ |

| 144 | High | [M - Br - Cl]⁺ |

| 69 | Strong | [CF₃]⁺ |

Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-Bromo-2-chlorobenzotrifluoride in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. A simple pulse-acquire sequence is typically sufficient.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film (for neat liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Utilize Electron Ionization (EI) as the ionization method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 3-Bromo-2-chlorobenzotrifluoride.

This guide provides a foundational understanding of the expected spectroscopic properties of 3-Bromo-2-chlorobenzotrifluoride and the methodologies to acquire them. Researchers can use this information to aid in the identification and characterization of this and structurally related compounds.

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 3-Bromo-2-chlorobenzotrifluoride. Due to the limited publicly available experimental data for this specific compound, this guide combines theoretical knowledge of structurally similar molecules with standardized experimental protocols to offer a robust framework for its assessment.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from reaction media in organic synthesis to bioavailability in drug development. The solubility of halogenated aromatic compounds like 3-Bromo-2-chlorobenzotrifluoride is primarily governed by the balance between the hydrophobic nature of the benzene ring and the polarity imparted by the halogen and trifluoromethyl substituents.

Stability refers to the ability of a chemical compound to resist chemical change or decomposition under various environmental conditions. Understanding the stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways, which is crucial for ensuring its quality, safety, and efficacy in any application. Key factors influencing stability include temperature, pH, and light exposure.

Physicochemical Properties of 3-Bromo-2-chlorobenzotrifluoride

Based on available data for 3-Bromo-2-chlorobenzotrifluoride and its analogues, the following provides an overview of its expected physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃BrClF₃ | --INVALID-LINK-- |

| Molecular Weight | 259.45 g/mol | --INVALID-LINK-- |

| Appearance | Likely a colorless to light-colored liquid or solid at room temperature. | Inferred from related compounds |

| Predicted XLogP3 | 4.1 | --INVALID-LINK-- |

| GHS Hazard Statement | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | --INVALID-LINK-- |

Solubility Profile

General Solubility Characteristics:

-

Aqueous Solubility: Halogenated aromatic compounds are generally characterized by low solubility in water due to the hydrophobic nature of the benzene ring.[2] The presence of multiple halogen atoms and a trifluoromethyl group further contributes to its lipophilicity, suggesting poor aqueous solubility.

-

Organic Solvent Solubility: It is expected to exhibit good solubility in a wide range of common organic solvents. This is attributed to the nonpolar nature of the core structure.[2]

Table of Expected Solubilities:

| Solvent Type | Examples | Expected Solubility |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble in Water; Likely Soluble in Alcohols |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good |

| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform, Diethyl Ether | Very Good |

Stability Profile

The stability of 3-Bromo-2-chlorobenzotrifluoride is influenced by its chemical structure, particularly the strong carbon-fluorine bonds and the robust aromatic ring.

General Stability Characteristics:

-

Thermal Stability: The trifluoromethyl (-CF3) group is known for its high thermal stability due to the strength of the C-F bonds.[2] Halogenated aromatic compounds, in general, can be very stable to thermal degradation.[2]

-

pH Stability (Hydrolytic Stability): The compound is expected to be relatively stable across a range of pH values. The carbon-halogen bonds on the aromatic ring are generally resistant to hydrolysis under normal conditions.

-

Photostability: Aromatic compounds can be susceptible to photodegradation. Specific studies would be required to determine the compound's sensitivity to light.

-

Reactivity: The benzene ring is substituted with both electron-withdrawing (trifluoromethyl, chloro) and weakly deactivating (bromo) groups. This electronic nature will influence its reactivity in chemical syntheses. It is expected to be stable under normal storage conditions but may react with strong oxidizing agents.[2]

Experimental Protocols

For researchers needing to generate precise quantitative data, the following sections detail standardized methodologies for determining the solubility and stability of 3-Bromo-2-chlorobenzotrifluoride.

Solubility Determination

The OECD Guideline 105 for "Water Solubility" provides internationally accepted methods.[1][2][3][4][5] The choice of method depends on the expected solubility range.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a chemical compound.

Detailed Methodologies:

-

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: Add an excess amount of 3-Bromo-2-chlorobenzotrifluoride to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a flask.

-

Equilibration: Stopper the flask and agitate it at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[3]

-

Phase Separation: Allow the mixture to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid phase.

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of 3-Bromo-2-chlorobenzotrifluoride using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

Preparation: A column is packed with an inert support material coated with an excess of the test substance.

-

Elution: The solvent is passed through the column at a slow, constant flow rate.

-

Analysis: The eluate is collected in fractions, and the concentration of the substance in each fraction is determined. Saturation is reached when the concentration of several consecutive fractions is constant.

-

Stability Assessment

The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances, which can be adapted for chemical intermediates.[6][7][8]

Logical Flow for Stability Program Design

Caption: Key steps in designing and executing a stability study.

Detailed Methodologies:

-

Forced Degradation (Stress Testing): These studies are conducted to identify potential degradation products and pathways.

-

Thermal Stress: Expose the compound to high temperatures (e.g., 50°C, 60°C, or higher in 10°C increments above the accelerated testing temperature) for a defined period.[9]

-

Hydrolytic Stress: Dissolve or suspend the compound in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) and at elevated temperatures.[7][9]

-

Photostability: Expose the compound to light sources as specified in ICH Q1B guidelines.

-

Oxidative Stress: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Analysis: At appropriate time points, analyze the samples by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to quantify the parent compound and detect any degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Protocol: A formal stability protocol should be established, outlining the batches to be tested, storage conditions, testing frequency, and analytical methods.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Evaluation: The data is evaluated to establish a re-test period or shelf life and to recommend appropriate storage conditions.

-

Conclusion

While specific experimental data for 3-Bromo-2-chlorobenzotrifluoride remains limited in public literature, a strong understanding of its likely solubility and stability profiles can be inferred from the behavior of analogous halogenated benzotrifluoride compounds. It is anticipated to be a hydrophobic compound with good solubility in organic solvents and poor solubility in water. Its chemical structure suggests high thermal and chemical stability under normal conditions. For definitive quantitative data, the experimental protocols outlined in this guide, based on established OECD and ICH guidelines, provide a clear and scientifically sound approach for researchers and drug development professionals.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Reactivity of the Trifluoromethyl Group in 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group and the halogen substituents in 3-bromo-2-chlorobenzotrifluoride. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the chemical behavior of the aromatic ring and the attached halogens, rendering the molecule a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details the electronic effects of the trifluoromethyl group, the comparative reactivity of the bromo and chloro substituents in common cross-coupling reactions, and provides representative experimental protocols.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic influence has several key consequences for the reactivity of the 3-bromo-2-chlorobenzotrifluoride molecule:

-

Deactivation of the Aromatic Ring: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more challenging to achieve. When such reactions do occur, the -CF3 group acts as a meta-director.

-

Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the -CF3 group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The electron deficiency facilitates the attack of nucleophiles, particularly when the leaving group is positioned ortho or para to the -CF3 group. In 3-bromo-2-chlorobenzotrifluoride, both the chloro and bromo groups are ortho and meta, respectively, to the trifluoromethyl group, influencing their potential as leaving groups in SNAr reactions.

-

Enhanced Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable under a wide range of reaction conditions. This metabolic and chemical stability is a desirable feature in drug design, contributing to increased half-life and reduced metabolic degradation of pharmaceutical compounds.

Reactivity of the Halogen Substituents

A critical aspect of the reactivity of 3-bromo-2-chlorobenzotrifluoride is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl. This trend is primarily dictated by the bond dissociation energies, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.

This differential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. This is a powerful tool for the sequential introduction of different substituents onto the aromatic ring, enabling the synthesis of complex and diverse molecular architectures.

Key Reactions and Experimental Protocols

3-Bromo-2-chlorobenzotrifluoride is a valuable substrate for a variety of cross-coupling reactions. The following sections provide detailed experimental protocols for some of the most common transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of 3-bromo-2-chlorobenzotrifluoride, the reaction can be performed selectively at the C-Br position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 3-Bromo-2-chlorobenzotrifluoride (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) |

| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%) |

| Base | K2CO3 (2.0-3.0 equiv) or Cs2CO3 (2.0 equiv) |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-95% |

Experimental Protocol:

-

To a flame-dried round-bottom flask or Schlenk tube, add 3-bromo-2-chlorobenzotrifluoride (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and base (e.g., K2CO3, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Aryl Halide | 3-Bromo-2-chlorobenzotrifluoride (1.0 equiv) |

| Amine | Primary or secondary amine (1.1 - 1.5 equiv) |

| Catalyst | Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-5 mol%) |

| Ligand | XPhos, RuPhos, or BINAP (2-10 mol%) |

| Base | NaOtBu (1.5-2.0 equiv) or K3PO4 (2.0-3.0 equiv) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

| Typical Yield | 60-90% |

Experimental Protocol:

-

In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

-

Add 3-bromo-2-chlorobenzotrifluoride (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | 3-Bromo-2-chlorobenzotrifluoride (1.0 equiv) |

| Alkyne | Terminal alkyne (1.2 - 2.0 equiv) |

| Catalyst | Pd(PPh3)2Cl2 (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 2-12 hours |

| Typical Yield | 75-98% |

Experimental Protocol:

-

To a Schlenk flask, add 3-bromo-2-chlorobenzotrifluoride (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 mmol), and the copper(I) iodide co-catalyst (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

-

Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution and purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.

Table 4: Representative Conditions for Stille Coupling

| Parameter | Condition |

| Aryl Halide | 3-Bromo-2-chlorobenzotrifluoride (1.0 equiv) |

| Organostannane | Aryl- or vinylstannane (1.1 - 1.5 equiv) |

| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd2(dba)3 (1-2 mol%) |

| Ligand (if needed) | P(o-tol)3 or AsPh3 (4-8 mol%) |

| Solvent | Toluene or THF |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 65-90% |

Experimental Protocol:

-

In a flame-dried Schlenk tube, dissolve 3-bromo-2-chlorobenzotrifluoride (1.0 mmol) and the organostannane reagent (1.1 mmol) in the anhydrous, degassed solvent (e.g., toluene, 10 mL).

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).

-

Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by column chromatography.

Conclusion

3-Bromo-2-chlorobenzotrifluoride is a highly valuable and versatile building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group dictates the reactivity of the molecule, deactivating the ring to electrophilic attack while activating it for nucleophilic substitution. Critically, the differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The experimental protocols provided herein offer a starting point for the development of synthetic routes to a wide range of complex molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities in specific applications.

In-Depth Technical Guide: Safety, Handling, and MSDS for 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromo-2-chlorobenzotrifluoride (CAS No. 56131-47-6), a halogenated aromatic compound utilized as an intermediate in various synthetic applications, including pharmaceutical and agrochemical research. Due to its hazardous properties, strict adherence to safety protocols is imperative.

Chemical Identification and Physical Properties

3-Bromo-2-chlorobenzotrifluoride is a substituted benzotrifluoride with the molecular formula C₇H₃BrClF₃.[1][2][3] Its structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-chloro-3-(trifluoromethyl)benzene | [1] |

| CAS Number | 56131-47-6 | [1][2][3] |

| Molecular Formula | C₇H₃BrClF₃ | [1][2][3] |

| Molecular Weight | 259.45 g/mol | [1][2] |

| Appearance | White to yellow to orange clear liquid | [4] |

| Boiling Point | 195 °C (for the related isomer 5-Bromo-2-chlorobenzotrifluoride) | [4] |

| Density | 1.75 g/cm³ (for the related isomer 5-Bromo-2-chlorobenzotrifluoride) | [4] |

| XLogP3 | 4.1 | [1] |

Hazard Identification and GHS Classification

3-Bromo-2-chlorobenzotrifluoride is classified as a hazardous substance. All personnel must be fully aware of its potential dangers before handling.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Pictogram: [1]

-

GHS07 (Exclamation Mark)

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before commencing any work. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and/or a full-face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Skin and Body Protection: A flame-retardant lab coat, long trousers, and closed-toe shoes are required. An acid-resistant apron is recommended.

-

Respiratory Protection: All handling of volatile or aerosol-generating procedures must be conducted in a certified chemical fume hood.

Engineering Controls

-

Work must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents.

The logical workflow for safely handling 3-Bromo-2-chlorobenzotrifluoride is depicted in the following diagram.

First Aid Measures

Immediate action is required in case of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazard Data

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Hazardous Combustion Products: When heated to decomposition, it may emit toxic and corrosive fumes of hydrogen fluoride, hydrogen chloride, carbon monoxide, and carbon dioxide.[6]

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Minor Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Major Spills: Evacuate the immediate area and notify emergency personnel. Prevent the spill from entering drains or waterways.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, will produce toxic fumes including hydrogen halides and carbon oxides.[6]

Toxicological Information

Detailed toxicological studies (e.g., LD50, LC50) for 3-Bromo-2-chlorobenzotrifluoride are not available in the searched literature. However, based on GHS classifications, the compound is a known irritant to the skin, eyes, and respiratory system.[1] Chronic effects have not been fully investigated. As with all research chemicals, exposure should be minimized.

Experimental Protocols

While this compound is used as a chemical intermediate, specific, detailed experimental protocols for its use are not widely published in readily accessible literature. However, its structure lends itself to common organic synthesis reactions. A general protocol for a representative reaction, a Suzuki-Miyaura cross-coupling, is provided below as a template. This is a hypothetical procedure and must be adapted and rigorously risk-assessed for any specific application.

Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with 3-Bromo-2-chlorobenzotrifluoride to form a biaryl product.

Materials:

-

3-Bromo-2-chlorobenzotrifluoride (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

-

Reagent Addition: To the flask, add 3-Bromo-2-chlorobenzotrifluoride, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system via cannula or syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The logical steps for this synthetic protocol are illustrated below.

Disposal Considerations

All waste containing 3-Bromo-2-chlorobenzotrifluoride must be treated as hazardous.

-

Collect halogenated organic waste in a designated, properly labeled, and sealed container.

-

Do not mix with non-halogenated waste.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

References

- 1. 3-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 3283173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 56131-47-6 | 3-Bromo-2-chlorobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 3-Bromo-2-chlorobenzotrifluoride (CAS No. 56131-47-6) is a versatile reagent in the synthesis of complex pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

3-Bromo-2-chlorobenzotrifluoride is readily available from a range of chemical suppliers catering to research and bulk-scale synthesis. Purity levels for commercially available products are typically offered at a minimum of 97% or 98%.[1][2] While a comprehensive impurity profile is not publicly available and would be detailed in a supplier-specific Certificate of Analysis (CoA), researchers should anticipate the presence of minor isomeric impurities. It is recommended to obtain a lot-specific CoA from the supplier for detailed purity information.

A non-exhaustive list of suppliers includes:

Physicochemical and Spectroscopic Data

Precise experimental data for the physical properties of 3-Bromo-2-chlorobenzotrifluoride are not widely reported in publicly available literature. The data presented below is a combination of computed values from reputable chemical databases and should be used as an estimation.[1] For exact values, experimental determination is recommended.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClF₃ | PubChem[1] |

| Molecular Weight | 259.45 g/mol | PubChem[1] |

| CAS Number | 56131-47-6 | Alachem Co., Ltd.[3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Spectroscopic Data:

Experimental Protocols

3-Bromo-2-chlorobenzotrifluoride is a valuable starting material for a variety of cross-coupling and organometallic reactions, enabling the introduction of the 2-chloro-3-(trifluoromethyl)phenyl moiety into target molecules. Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling and Grignard reagent formation, adapted from established methodologies for similar aryl halides.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol describes a typical procedure for the coupling of an aryl halide, such as 3-Bromo-2-chlorobenzotrifluoride, with a boronic acid.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromo-2-chlorobenzotrifluoride (1.0 equiv)

-

Aryl or vinyl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)

-

Base (e.g., Potassium carbonate, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Degassed water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-chlorobenzotrifluoride, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent and degassed water to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Grignard Reagent Formation and Subsequent Reaction

The formation of a Grignard reagent from 3-Bromo-2-chlorobenzotrifluoride allows for its use as a potent nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and nitriles.

Reaction Scheme:

A typical Grignard reaction workflow.

Materials:

-

3-Bromo-2-chlorobenzotrifluoride (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic)

-

Electrophile (e.g., aldehyde, ketone; 1.0 equiv)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Formation: a. Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (argon or nitrogen). b. Add a small crystal of iodine to the flask. c. Dissolve 3-Bromo-2-chlorobenzotrifluoride in anhydrous THF and add a small portion to the magnesium turnings. d. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. e. Once initiated, add the remaining solution of 3-Bromo-2-chlorobenzotrifluoride dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Reaction with Electrophile: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Dissolve the electrophile in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Workup: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or distillation to yield the desired product.

Safety Information

3-Bromo-2-chlorobenzotrifluoride is classified as an irritant.[1] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in this technical guide is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. The author and publisher do not assume any liability for the use of this information.

References

- 1. 3-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 3283173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 56131-47-6 | 3-Bromo-2-chlorobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]

- 4. 56131-47-6 | 3-Bromo-2-chlorobenzotrifluoride - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 3-Bromo-2-chlorobenzotrifluoride | 56131-47-6 [chemicalbook.com]

The Enigmatic Role of 3-Bromo-2-chlorobenzotrifluoride in Medicinal Chemistry: A Technical Overview of a Versatile Scaffold

For Immediate Release

Shanghai, China – December 27, 2025 – 3-Bromo-2-chlorobenzotrifluoride is emerging as a chemical intermediate of significant interest to researchers, scientists, and drug development professionals. This polysubstituted benzotrifluoride derivative, characterized by its unique arrangement of bromine, chlorine, and a trifluoromethyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is well-regarded in medicinal chemistry for its ability to enhance key drug-like properties such as metabolic stability and lipophilicity, while the halogen substituents provide strategic points for molecular elaboration through various cross-coupling reactions.

While the broader class of halogenated benzotrifluorides has seen extensive use in the development of pharmaceuticals, specific and detailed applications of 3-Bromo-2-chlorobenzotrifluoride in publicly documented drug discovery programs remain limited. This technical guide aims to consolidate the available information on its chemical properties, synthetic utility, and potential therapeutic applications, drawing parallels from structurally similar compounds to illuminate its prospective role in medicinal chemistry.

Core Physicochemical and Reactivity Profile

The structural attributes of 3-Bromo-2-chlorobenzotrifluoride make it a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, and the differential reactivity of the bromine and chlorine atoms can be exploited for selective chemical transformations. The bromine atom, in particular, serves as a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 3-Bromo-2-chlorobenzotrifluoride

| Property | Value |

| Molecular Formula | C₇H₃BrClF₃ |

| Molecular Weight | 259.45 g/mol |

| CAS Number | 56131-47-6 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 195-197 °C |

| Density | Approx. 1.75 g/mL |

Synthetic Utility in Drug Discovery

The primary role of 3-Bromo-2-chlorobenzotrifluoride in medicinal chemistry is as a precursor for more complex molecules. Its utility is most evident in its potential for participating in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of drug candidates.

Cross-Coupling Reactions

The bromine substituent on the aromatic ring is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of functionalities. These reactions are cornerstones of modern drug discovery, enabling the efficient construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the benzotrifluoride core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for the synthesis of biaryl compounds, a common motif in kinase inhibitors and other therapeutic agents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, enabling the synthesis of substituted anilines. The aniline scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, providing access to another important class of organic molecules.

Potential Therapeutic Applications

While specific drugs containing the 3-Bromo-2-chlorobenzotrifluoride moiety are not yet prevalent in the literature, the structural motifs accessible from this building block are common in several therapeutic areas.

-

Oncology: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted biaryl and aniline cores. The ability to synthesize these structures via cross-coupling reactions with 3-Bromo-2-chlorobenzotrifluoride suggests its potential in the development of new anti-cancer agents.

-

Inflammatory Diseases: Compounds with anti-inflammatory properties often contain complex aromatic systems. The versatility of this building block allows for the creation of diverse libraries of compounds for screening against inflammatory targets.

-

Infectious Diseases: The introduction of the trifluoromethyl group can enhance the antimicrobial activity of certain scaffolds. 3-Bromo-2-chlorobenzotrifluoride could serve as a starting point for the synthesis of novel antibacterial or antifungal agents.

Experimental Protocols

Although detailed protocols for the synthesis of specific, marketed drugs using 3-Bromo-2-chlorobenzotrifluoride are not available, general procedures for key transformations can be adapted from the literature.

General Procedure for Suzuki-Miyaura Coupling

A mixture of 3-Bromo-2-chlorobenzotrifluoride (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel is added 3-Bromo-2-chlorobenzotrifluoride (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq). The vessel is sealed, and an anhydrous, degassed solvent (e.g., dioxane or toluene) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-chlorobenzotrifluoride. This protocol is designed to facilitate the synthesis of novel biaryl structures, which are of significant interest in medicinal chemistry and materials science. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a highly selective reaction at the C-3 position.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6]

3-Bromo-2-chlorobenzotrifluoride is a valuable building block, featuring two different halogen atoms and an electron-withdrawing trifluoromethyl group. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl, which allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[3][6] This chemoselectivity is a key advantage in multi-step syntheses.[7][8]

This document outlines a detailed experimental protocol, including reaction setup, monitoring, workup, and purification, as well as a summary of typical reaction parameters in a tabular format for easy reference.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-Bromo-2-chlorobenzotrifluoride to form a Pd(II) intermediate.[5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][5]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[1][5]

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of 3-Bromo-2-chlorobenzotrifluoride with an arylboronic acid.

Materials:

-

3-Bromo-2-chlorobenzotrifluoride

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ and a ligand like PPh₃)[7]

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)[6][7]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-chlorobenzotrifluoride (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%). If using a separate palladium source and ligand, they can be added sequentially.[7]

-

-

Solvent Addition and Degassing:

-

Add the degassed solvent system to the flask (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[7]

-

Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[7] This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction:

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[7]

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[7]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[7]

-

Combine the organic layers and wash with brine (20 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]

-

-

Purification:

-

Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-aryl-2-chlorobenzotrifluoride product.

-

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the selective Suzuki coupling of 3-Bromo-2-chlorobenzotrifluoride.

Table 1: Summary of Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Aryl Halide | 3-Bromo-2-chlorobenzotrifluoride | Substrate with differential halide reactivity.[7][8] |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide.[7] |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/PPh₃ | Common and effective catalysts for C(sp²)-Br coupling.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | Essential for the transmetalation step.[2][5] |

| Solvent | Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v) | Biphasic systems are common and effective.[1][6] |

| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[7][9] |

| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and reaction temperature.[7][9] |

Table 2: Hypothetical Yields for the Coupling of 3-Bromo-2-chlorobenzotrifluoride with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzotrifluoride | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzotrifluoride | 80-90 |

| 3 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-2-chlorobenzotrifluoride | 75-85 |

| 4 | 3-Thienylboronic acid | 2-Chloro-3-(thiophen-3-yl)benzotrifluoride | 70-80 |

Note: Yields are hypothetical and may vary based on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

Visualizations

Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow for the Suzuki Coupling Reaction

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Selective Grignard Reagent Formation from 3-Bromo-2-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective formation of Grignard reagents from dihalogenated aromatic compounds is a critical transformation in organic synthesis, enabling the stepwise functionalization of the aromatic ring. This document provides detailed application notes and protocols for the chemoselective formation of (2-chloro-3-(trifluoromethyl)phenyl)magnesium bromide from 3-Bromo-2-chlorobenzotrifluoride. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the preferential insertion of magnesium at the C-Br bond, leaving the C-Cl bond intact for subsequent cross-coupling reactions or other transformations.[1] This selectivity is crucial for the synthesis of complex, polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and other advanced materials.

Two primary methods for the selective formation of the Grignard reagent are presented: direct insertion of magnesium and halogen-magnesium exchange. The choice of method may depend on the desired reaction scale, the purity of the starting materials, and the functional group tolerance required for subsequent steps.

Data Presentation

The following table summarizes quantitative data from analogous Grignard reagent formations, providing an expected range for the yield of the desired (2-chloro-3-(trifluoromethyl)phenyl)magnesium bromide.

| Starting Material | Grignard Reagent Formed | Method | Solvent | Yield (%) | Reference |

| 1-Bromo-4-chlorobenzene | (4-chlorophenyl)magnesium bromide | Direct Insertion | Diethyl ether | 50-80 (crude), 15-30 (purified) | [1] |

| o-Chlorobenzotrifluoride | (2-(trifluoromethyl)phenyl)magnesium chloride | Direct Insertion | Not specified | ~83 | [2] |

| o-Bromobenzotrifluoride | (2-(trifluoromethyl)phenyl)magnesium bromide | Direct Insertion | Not specified | ~85 | [3] |

| 1-Bromo-3-(bromomethyl)-2-chlorobenzene | 1-(chloromagnesio)-3-(bromomethyl)-2-chlorobenzene | Halogen-Magnesium Exchange | THF | Not specified | [4] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation and the selectivity of the Grignard reagent formation.

References

Application Notes: Synthesis of Ripretinib, a Kinase Inhibitor, Utilizing a Brominated Phenyl-Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ripretinib, an active pharmaceutical ingredient (API), highlighting a key synthetic route that employs a substituted brominated phenyl intermediate. Ripretinib is a potent tyrosine kinase inhibitor that targets KIT and PDGFRA kinases, which are implicated in the pathogenesis of gastrointestinal stromal tumors (GIST).[1][2][3] While the specific starting material 3-Bromo-2-chlorobenzotrifluoride is not directly used in the documented synthesis of Ripretinib, a structurally related key intermediate, a 2-bromo-4-fluoro-5-aminophenyl derivative, is crucial. This document details the synthetic protocols, quantitative data, and the relevant biological pathway.

Synthetic Pathway Overview

The synthesis of Ripretinib involves a multi-step process culminating in the formation of the final urea-containing drug molecule. A key strategic bond formation is the construction of the naphthyridinone core via a modified Friedlander synthesis, followed by the introduction of the methylamino group and subsequent urea formation.

dot graph Ripretinib_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];